molecular formula C10H6N2O B13597093 4-Isocyanatoquinoline

4-Isocyanatoquinoline

Cat. No.: B13597093
M. Wt: 170.17 g/mol
InChI Key: BVZUQJFBJMDQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isocyanatoquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N The isocyanate group (-N=C=O) attached to the fourth position of the quinoline ring gives rise to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanatoquinoline can be achieved through several methods. One common approach involves the reaction of 4-aminoquinoline with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{C₉H₆NH₂N} + \text{COCl₂} \rightarrow \text{C₉H₆NCO} + 2\text{HCl} ]

Another method involves the use of 4-chloroquinoline, which is reacted with sodium azide (NaN₃) to form 4-azidoquinoline. This intermediate is then treated with triphenylphosphine (PPh₃) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanatoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Cycloaddition Reactions: The isocyanate group can participate in [2+2] and [4+2] cycloaddition reactions with alkenes and dienes.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-quinolinecarbamic acid.

Common Reagents and Conditions:

    Amines: React with this compound to form ureas.

    Alcohols: React with this compound to form carbamates.

    Water: Hydrolyzes this compound to form 4-quinolinecarbamic acid.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    4-Quinolinecarbamic Acid: Formed from hydrolysis.

Scientific Research Applications

4-Isocyanatoquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.

    Materials Science: It is used in the development of novel polymers and materials with unique properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Chemistry: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Isocyanatoquinoline involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity underlies its use in the development of enzyme inhibitors and receptor ligands. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

    4-Aminoquinoline: A precursor in the synthesis of 4-Isocyanatoquinoline.

    4-Chloroquinoline: Another precursor used in alternative synthetic routes.

    4-Quinolinecarbamic Acid: A hydrolysis product of this compound.

Uniqueness: this compound is unique due to the presence of the isocyanate group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This versatility makes it valuable in various fields, including medicinal chemistry and materials science.

Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

4-isocyanatoquinoline

InChI

InChI=1S/C10H6N2O/c13-7-12-10-5-6-11-9-4-2-1-3-8(9)10/h1-6H

InChI Key

BVZUQJFBJMDQHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.